cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid
Overview
Description
cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid: is a complex organic compound known for its unique structure and properties. It is often used in the field of proteomics and peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
The synthesis of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohex-3-enecarboxylic acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Scientific Research Applications
cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid is widely used in scientific research, particularly in:
Chemistry: It is used as a protecting group for amino acids in peptide synthesis.
Biology: It aids in the study of protein structures and functions.
Medicine: It is involved in the development of peptide-based drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The compound exerts its effects by protecting the amino group of amino acids during chemical reactions. This protection is crucial in preventing unwanted side reactions, thereby ensuring the integrity of the desired product. The fluorenylmethoxycarbonyl group is typically removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Compared to other protecting groups such as tert-butoxycarbonyl and benzyl groups, cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid offers unique advantages:
Stability: It provides greater stability under a variety of reaction conditions.
Ease of Removal: The fluorenylmethoxycarbonyl group can be easily removed under mild acidic conditions, making it more convenient for use in peptide synthesis.
Similar compounds include:
- tert-Butoxycarbonylamino acids
- Benzylamino acids
- Carbobenzyloxyamino acids
Properties
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,6-10,12,18-20H,5,11,13H2,(H,23,26)(H,24,25)/t18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYJADWWVDSUOQ-QUCCMNQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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